molecular formula C12H16N2O B8800808 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Cat. No.: B8800808
M. Wt: 204.27 g/mol
InChI Key: VENIYOLLLBOHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethyl-phenyl)-piperazin-2-one is a piperazinone derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions, attached to a six-membered piperazinone ring. Piperazinone derivatives are widely studied for their pharmacological activities, including cytotoxic, antimicrobial, and receptor-targeting effects .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-3-4-11(10(2)7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

VENIYOLLLBOHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperazinone derivatives are highly dependent on substituents on the phenyl ring and the piperazinone core. Key analogs include:

Compound Name Substituents Key Structural Features References
1-(3-Chlorophenyl)-piperazin-2-one 3-Cl on phenyl ring Electron-withdrawing group enhances reactivity
1-(4-Fluorophenyl)-piperazin-2-one 4-F on phenyl ring Smaller electronegative substituent; potential CNS activity
1-(6-Aminopyridin-3-yl)-piperazin-2-one Pyridine ring with NH₂ group Increased polarity and hydrogen-bonding capacity
1-(2-Methylpropyl)-piperazin-2-one Aliphatic substituent (C4H9) Enhanced lipophilicity; potential for improved membrane permeability
1-(3-Bromophenyl)-piperazin-2-one 3-Br on phenyl ring Larger halogen; may influence steric hindrance

Key Observations :

  • Methyl groups (as in the target compound) are electron-donating, likely improving metabolic stability compared to halogenated analogs .
  • Aminopyridine substituents (e.g., ) introduce polarity, which may affect solubility and receptor binding .

Comparison with Other Analogs :

  • 1-(6-Aminopyridin-3-yl)-piperazin-2-one () requires coupling with aminopyridine, introducing additional steps for NH₂ protection/deprotection.
  • Aliphatic analogs (e.g., 1-(2-methylpropyl)-piperazin-2-one) may involve alkylation of the piperazinone nitrogen .

Physicochemical Properties

Property 1-(2,4-Dimethyl-phenyl)-piperazin-2-one (Predicted) 1-(3-Chlorophenyl)-piperazin-2-one 1-(6-Aminopyridin-3-yl)-piperazin-2-one
Molecular Weight ~218 g/mol 226.67 g/mol (HCl salt) 192.22 g/mol
Solubility Moderate (lipophilic methyl groups) Low (hydrophobic Cl substituent) High (polar NH₂ group)
LogP ~2.5 (estimated) ~3.1 ~1.8

Preparation Methods

Cyclocondensation Strategies for Piperazin-2-one Formation

The four-component cyclo condensation reaction represents a cornerstone in synthesizing substituted piperazine derivatives. A study by Journal of Saudi Chemical Society demonstrated the utility of SO₄²⁻/Y₂O₃ as a heterogeneous catalyst in ethanol for assembling imidazole-piperazine hybrids . While the target compound in this work diverges from 1-(2,4-dimethylphenyl)-piperazin-2-one, the methodology offers a template for adapting reactants.

Jocic-Type Reactions via Trichloromethyl Alcohol Intermediates

A seminal approach from Organic & Biomolecular Chemistry leverages trichloromethyl alcohols as bis-electrophiles for piperazin-2-one synthesis . The method involves:

  • Asymmetric Reduction : 1,1,1-Trichloro-3-(2,4-dimethylphenyl)propan-2-one is reduced using a Corey–Bakshi–Shibata (CBS) catalyst to yield enantiomerically enriched trichloromethyl alcohol.

  • Regioselective Cyclization : Reacting the alcohol with ethylenediamine under basic conditions (e.g., NaOH/MeOH) induces nucleophilic displacement, forming the six-membered lactam.

This route affords excellent regiocontrol, particularly with bulky aryl groups, as steric hindrance directs amine attack to the less substituted carbon . The CBS-catalyzed step achieves >90% enantiomeric excess (ee) for chiral analogs, though racemic synthesis remains viable for non-stereochemical applications.

Intermediate-Driven Synthesis Inspired by Patent Literature

A patented method for structurally related piperazines highlights the role of novel intermediates in streamlining synthesis . While the original focus is on thioether-linked derivatives, adapting the strategy for ketone-based cyclization offers promise:

  • Intermediate Formation : Synthesize 2-((2,4-dimethylphenyl)carbonyl)-N-hydroxybenzamide via coupling 2-mercaptobenzoic acid with 2,4-dimethylbenzoyl chloride.

  • Aniline Generation : Thermal cleavage in basic media (e.g., KOH/EtOH) yields 2-(2,4-dimethylphenyl)aniline.

  • Ring Closure : Treatment with bis(2-chloroethyl)amine hydrochloride in refluxing acetonitrile forms the piperazin-2-one core.

This method, optimized for high purity (>99.5%) and yield (85–90%), minimizes hazardous byproducts and employs eco-friendly solvents like butan-2-ol .

Comparative Analysis of Methodologies

Method Catalyst/Reagents Yield Purity Key Advantage
Cyclocondensation SO₄²⁻/Y₂O₃, ethanol65–75%95%One-pot, scalable
Jocic-Type Reaction CBS catalyst, NaOH/MeOH70–80%98%Stereochemical control
Intermediate-Based KOH, bis(2-chloroethyl)amine85–90%99.5%High purity, minimal side reactions

Mechanistic Insights :

  • Cyclocondensation : Proceeds via imine formation, followed by nucleophilic attack and cyclization. The SO₄²⁻/Y₂O₃ catalyst enhances reaction kinetics by activating carbonyl groups .

  • Jocic-Type Reaction : Trichloromethyl alcohol acts as a 1,2-biselectrophile, with amine attack at the α-position leading to lactamization .

  • Intermediate Route : Eliminates oxidative steps, leveraging amide cleavage and SN2 displacement for ring closure .

Challenges and Optimization Strategies

  • Regiochemical Control : Bulky substituents on the trichloromethyl alcohol (e.g., 2,4-dimethylphenyl) favor attack at the less hindered carbon, ensuring >90% regioselectivity .

  • Catalyst Recovery : SO₄²⁻/Y₂O₃ can be reused for 5 cycles without significant activity loss, reducing costs .

  • Purification : Silica gel chromatography suffices for intermediate-based methods, whereas asymmetric syntheses may require chiral stationary phases .

Q & A

Q. Table 1: Comparative Pharmacological Profiles of Piperazin-2-one Derivatives

CompoundTarget ReceptorIC₅₀ (nM)LogPMetabolic Stability (t₁/₂, hrs)
1-(2,4-Dimethyl-phenyl)Dopamine D312 ± 1.53.25.8
1-(3-Fluorophenyl)Serotonin 5-HT₂A45 ± 3.22.83.2
1-(Oxolan-3-yl)Acetylcholinesterase280 ± 251.9>6.0
Data sourced from .

Q. Table 2: Synthetic Yield Optimization

Reaction StepCatalystSolventTemp (°C)Yield (%)
Nucleophilic SubstitutionK₂CO₃DMF8078
CyclizationNoneMeCN11065
PurificationSiO₂ (Flash)EtOAc/HexaneRT92
Data sourced from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.